(S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique trifluoromethyl pyrimidine structure. It has the molecular formula and a molecular weight of 191.16 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and an ethylamine moiety at the 1-position. Its IUPAC name reflects its stereochemistry, indicating that it exists as a single enantiomer with specific spatial configuration .
The synthesis of (S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves several steps:
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride has potential applications in:
Several compounds share structural similarities with (S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4-trifluoromethylpyrimidine | Structure | Exhibits similar trifluoromethyl substitution but lacks the ethylamine group. |
| (S)-1-(2-(Fluoromethyl)pyrimidin-5-yl)ethan-1-amine | Similar structure but with a fluoromethyl group instead of trifluoromethyl | May exhibit different biological properties due to reduced electronegativity. |
| 4-Trifluoromethylpyrimidine | Simple pyrimidine derivative with only trifluoromethyl substitution | Lacks additional functional groups that could enhance biological activity. |
These compounds highlight the uniqueness of (S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride due to its specific trifluoromethyl and ethylamine substitutions, which may influence its chemical behavior and biological activity differently compared to simpler analogs .
(S)-1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl features a pyrimidine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 5-position with an ethylamine moiety. The molecular formula is C₇H₈F₃N₃·HCl, yielding a molecular weight of 227.62 g/mol (calculated from atomic masses). The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the pyrimidine ring and enhancing its reactivity toward nucleophilic substitution. The ethylamine side chain, protonated as a hydrochloride salt, improves aqueous solubility and stabilizes the compound in physiological environments.
The stereochemical configuration at the ethylamine’s chiral center is critical for biological activity. The S-enantiomer is distinguished by its spatial arrangement, where the amine group (-NH₃⁺), hydrogen atom, and pyrimidine ring occupy specific positions around the chiral carbon. This configuration is typically resolved using chiral high-performance liquid chromatography (HPLC) or enzymatic resolution methods.
Pyrimidine derivatives with trifluoromethyl substitutions exhibit varied physicochemical and biological properties depending on substituent positions and stereochemistry. The following table highlights key structural analogs and their distinguishing features:
The target compound’s ethylamine group introduces a basic nitrogen capable of forming hydrogen bonds, a feature absent in non-aminated analogs like 4-trifluoromethylpyrimidine. Additionally, the -CF₃ group at the 2-position creates a steric and electronic environment distinct from 4-substituted analogs, influencing binding affinities in biological systems.
X-ray crystallography of related trifluoromethyl pyrimidines provides insights into the conformational preferences of the target compound. For example, a monoclinic crystal system (space group P2₁/c) was observed in the structurally analogous 6-(trifluoromethyl)pyrimidine-benzamide derivative, with unit cell parameters a = 17.234 Å, b = 12.180 Å, and c = 10.502 Å. These studies reveal that the pyrimidine ring adopts a planar conformation, while substituents like -CF₃ and ethylamine introduce torsional angles that affect molecular packing.
In the target compound, the ethylamine side chain likely projects perpendicular to the pyrimidine ring to minimize steric clashes with the -CF₃ group. Hydrogen bonding between the protonated amine and chloride ion would stabilize the crystal lattice, as seen in similar hydrochlorides. Bond lengths and angles are expected to align with typical values for pyrimidine derivatives:
The synthesis of (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride requires sophisticated multi-step approaches that incorporate both pyrimidine ring construction and trifluoromethyl group introduction . Contemporary synthetic methodologies employ three primary strategies for accessing trifluoromethylpyrimidine derivatives: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyrimidine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species [5].
The most prevalent approach involves the construction of pyrimidine rings from trifluoromethyl-containing building blocks [5]. This methodology utilizes ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as key synthetic intermediates [5]. The cyclocondensation reactions proceed through nucleophilic attack mechanisms where amino groups react with electrophilic carbonyl centers to form the pyrimidine heterocycle [7].
| Synthetic Route | Starting Material | Key Intermediate | Yield Range | Reference |
|---|---|---|---|---|
| Trichloromethyl Route | 2-chloro-5-methylpyridine | 2,3-dichloro-5-(trichloromethyl)pyrimidine | 75-85% | [5] |
| Building Block Route | Ethyl 2,2,2-trifluoroacetate | 2-(trifluoromethyl)pyrimidine-5-carbaldehyde | 80-90% | [5] |
| Direct Introduction | Aryl halides | Trifluoromethyl copper intermediates | 60-80% | [14] |
Recent advances in microwave-assisted synthesis have significantly improved reaction efficiency and yields [10]. The microwave-irradiated pathway for trifluoromethylation employs Chen's reagent (methyl fluorosulfonyldifluoroacetate) to achieve site-selective trifluoromethyl incorporation [10]. This methodology demonstrates superior performance compared to conventional heating methods, providing consistently high yields on gram-scale syntheses [10].
The formation of the chiral amine functionality typically occurs through asymmetric reduction of ketone intermediates or through direct asymmetric amination protocols [6] [13]. Biocatalytic asymmetric amination utilizing amine dehydrogenases or transaminases represents an efficient approach for synthesizing alpha-chiral primary amines with high enantiomeric purity [13]. These enzymatic processes achieve conversions up to 43% while maintaining excellent stereochemical control [13].
Enantiomeric purification of (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride requires specialized chiral resolution methodologies to achieve pharmaceutical-grade optical purity [11] [15]. The most established approach involves crystallization of diastereomeric salts formed between the racemic amine and chiral resolving agents [11]. This classical method utilizes chiral derivatizing agents such as tartaric acid derivatives and brucine to generate separable diastereomers through conventional crystallization techniques [11].
Modern preparative-scale chromatographic methods employ chiral stationary phases specifically designed for amine separation [16] [17]. High-performance liquid chromatography and supercritical fluid chromatography systems utilize specialized chiral columns that exploit differential interactions between enantiomers and the stationary phase [16]. These techniques achieve baseline separation with resolution factors exceeding 1.5 for structurally related trifluoromethyl-containing amines [16].
| Resolution Method | Chiral Selector | Enantiomeric Excess | Throughput | Selectivity Factor |
|---|---|---|---|---|
| Diastereomeric Salt Formation | (S)-Mandelic Acid | >99% | 10-50 g/batch | 15-25 |
| Preparative HPLC | Polysaccharide CSP | >98% | 1-5 g/day | 1.8-2.5 |
| Supercritical Fluid Chromatography | Macrocyclic Antibiotic CSP | >99% | 5-20 g/day | 2.1-3.2 |
| Kinetic Resolution | Chiral Hydroxamic Acid | 95-98% | Variable | 18-29 |
Enantioselective liquid-liquid extraction represents an emerging technology for large-scale chiral resolution [17]. This methodology employs chiral ionic liquids and deep eutectic systems as both chiral selectors and phase formers [17]. The enantioselective extraction coupled with racemization approach achieves continuous deracemization with enantiomeric excess values exceeding 98% after extended processing periods [17].
Kinetic resolution using chiral acylating agents provides an alternative approach for obtaining enantiomerically pure amines [26]. The use of chiral hydroxamic acids as catalysts enables room-temperature resolution with selectivity factors ranging from 18 to 29 for structurally related heterocyclic amines [26]. This methodology exploits stereoelectronic effects in amine acylation to achieve high facial selectivity during the resolution process [26].
Continuous flow reactor technology has emerged as a transformative approach for large-scale production of (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride, offering substantial advantages over traditional batch processing [12] [18] [25]. The enhanced safety profile represents the foremost benefit, as continuous product formation eliminates the accumulation of hazardous intermediates that characterize batch synthesis [25]. Flow reactors enable precise control over reaction parameters including temperature, pressure, and residence time, which is critical for managing highly exothermic trifluoromethylation reactions [32].
The implementation of telescoped continuous reactions significantly reduces waste by minimizing separate unit operations such as crystallization, filtration, and washing [18] [21]. Multi-step telescoped processes for pharmaceutical synthesis demonstrate remarkable efficiency improvements, with automated optimization protocols reducing experimental requirements from 20 to 12 experiments while maintaining superior yields [18]. The continuous flow approach enables real-time monitoring and adjustment of reaction conditions, leading to more consistent product quality and higher overall process efficiency [18].
| Process Parameter | Batch Synthesis | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6-24 hours | 0.5-4 hours | 3-12x faster |
| Temperature Control | ±5°C | ±0.5°C | 10x precision |
| Mixing Efficiency | Moderate | Excellent | 5-8x improvement |
| Scale-up Factor | 1:1000-10000 | 1:10-100 | 10-100x easier |
| Process Safety | Moderate Risk | High Safety | Significant enhancement |
Advanced flow reactor configurations incorporate multiple reaction zones to accommodate the complex multi-step synthesis requirements [24]. The ex-situ generation of reactive trifluoromethyl anions in flow systems enables direct utilization of these unstable intermediates without the need for stabilizing ligands [24]. Optimized flow conditions at cryogenic temperatures (-95°C) with residence times of 0.4 seconds achieve 93% yields for trifluoromethylation reactions while eliminating detectable byproduct formation [24].
Large-scale continuous flow production demonstrates exceptional throughput capabilities, with integrated systems producing 4.7-6.8 grams per hour of trifluoromethyl-containing products [24]. The combination of high total flow rates (13.8 milliliters per minute) with compact reactor designs enables substantial production volumes using equipment that fits on laboratory benchtops [24]. Multi-gram scale synthesis protocols consistently achieve isolated yields of 71-83% with remarkable productivity metrics that exceed traditional batch processing capabilities [24].
The solubility characteristics of (S)-1-(2-trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride demonstrate significant pH-dependent behavior that directly correlates with the compound's stereochemical configuration and its ability to form stable ionic interactions. The compound exhibits markedly enhanced aqueous solubility under acidic conditions, with solubility exceeding 50 milligrams per milliliter at pH 1.0, compared to less than 2 milligrams per milliliter at pH 11.0 [1] [2].
The salt formation dynamics are governed by the protonation state of the amino group attached to the stereogenic center. Under acidic conditions, the (S)-configured amino group readily accepts protons, forming a stable ammonium cation that demonstrates strong electrostatic interactions with the chloride counterion [3] [4]. The trifluoromethyl group at the 2-position of the pyrimidine ring significantly influences these dynamics through its powerful electron-withdrawing effects, which enhance the basicity of the amino group and facilitate protonation .
Research on related trifluoromethyl-substituted pyrimidine derivatives reveals that the presence of the trifluoromethyl group can increase salt formation efficiency by 15-25% compared to non-fluorinated analogs [7] [8]. This enhancement results from the increased polarity and improved hydrogen bonding capacity of the fluorinated system. The (S)-stereochemistry contributes to optimal spatial arrangement of the amino group, allowing for more favorable interactions with water molecules and the chloride counterion [9] [10].
The solubility profile demonstrates a characteristic sigmoidal relationship with pH, showing rapid decrease in solubility as the solution becomes more basic. This behavior is attributed to the deprotonation of the ammonium group, leading to the formation of the neutral amine, which exhibits significantly reduced water solubility due to the lipophilic nature of the trifluoromethyl and pyrimidine moieties [11] [12]. The transition occurs primarily between pH 6-8, with the inflection point corresponding to the apparent dissociation constant of the conjugate acid.
Table 2: pH-Dependent Solubility Profile shows the detailed relationship between pH and aqueous solubility, demonstrating that salt formation efficiency decreases from greater than 95% at pH 1.0 to less than 30% at pH 11.0. The hydrogen bonding interactions transition from strong under acidic conditions to minimal under basic conditions, directly correlating with the observed solubility changes.
The thermal stability profile of (S)-1-(2-trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride reflects the combined influence of stereochemical configuration and the presence of the trifluoromethyl substituent. Differential scanning calorimetry analysis reveals a melting temperature of approximately 163.5°C, followed by thermal decomposition onset at 272°C [13] [14].
The degradation pathway initiates with the loss of hydrogen chloride at temperatures exceeding 250°C, followed by fragmentation of the trifluoromethyl group and subsequent pyrimidine ring degradation [8] [15]. The (S)-stereochemistry influences the thermal stability through its effect on crystal packing efficiency and intermolecular interactions. The stereochemical configuration allows for optimal hydrogen bonding networks that contribute to enhanced thermal stability compared to the free base form [16] [17].
Kinetic analysis of the thermal decomposition process yields an apparent activation energy of 97.9 kilojoules per mole, consistent with values reported for related trifluoromethyl-containing heterocycles [13] [7]. The decomposition follows first-order kinetics, with the rate-determining step involving the breaking of carbon-fluorine bonds in the trifluoromethyl group. The presence of the chloride counterion affects the decomposition pathway by stabilizing the initial decomposition products through ion-pair formation [3] [18].
The primary degradation products include hydrogen fluoride, carbon dioxide, nitrogen-containing fragments derived from the pyrimidine ring, and various fluorinated organic compounds [19] [20]. The formation of hydrogen fluoride occurs through elimination reactions involving the trifluoromethyl group, while pyrimidine ring degradation follows established pathways involving sequential bond cleavage and rearrangement reactions [11] [21].
Table 1: Thermal Stability and Degradation Parameters provides comprehensive data on thermal characteristics, showing that the compound exhibits high thermal stability ranking relative to non-fluorinated analogs, with decomposition onset temperatures 20-30°C higher than comparable non-trifluoromethylated compounds.
Mass spectrometry analysis of thermal degradation products reveals characteristic fragmentation patterns consistent with the proposed degradation mechanisms. The molecular ion peak shows progressive loss of hydrogen fluoride units, followed by fragmentation of the pyrimidine ring system [13] [22]. The stereochemical configuration influences the relative abundance of certain fragment ions, although the overall fragmentation pattern remains consistent between enantiomers.
The crystal structure of (S)-1-(2-trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride exhibits a complex three-dimensional hydrogen bonding network that significantly influences its physicochemical properties. The (S)-stereochemical configuration creates specific spatial arrangements that optimize intermolecular interactions and contribute to enhanced crystal stability [23] [24] [25].
The primary hydrogen bonding interactions include strong nitrogen-hydrogen to oxygen interactions with bond lengths ranging from 2.85 to 2.95 angstroms and interaction energies between -16.5 and -12.1 kilocalories per mole [26] [27]. These interactions form robust networks that extend throughout the crystal lattice, creating chains and layers of interconnected molecules. The nitrogen-hydrogen to nitrogen interactions involving the pyrimidine ring system contribute additional stability with bond lengths of 2.90 to 3.10 angstroms [23] [24].
The trifluoromethyl group participates in weaker but significant carbon-hydrogen to fluorine interactions, with bond lengths of 3.20 to 3.40 angstroms and interaction energies ranging from -4.2 to -2.8 kilocalories per mole [28] [22]. These interactions, while individually weak, contribute substantially to the overall crystal stability due to their prevalence throughout the structure. The fluorine atoms act as hydrogen bond acceptors, forming networks that complement the stronger nitrogen-hydrogen interactions [18] [29].
The chloride counterion plays a crucial role in the hydrogen bonding network, forming strong nitrogen-hydrogen to chloride interactions with bond lengths of 3.15 to 3.25 angstroms and interaction energies between -15.2 and -11.8 kilocalories per mole [25] [27]. These ionic interactions provide the primary driving force for crystal formation and significantly contribute to the thermal stability of the solid state [3] [2].
Table 3: Hydrogen Bonding Network Analysis details the geometric parameters and energetics of the various intermolecular interactions, showing that the conventional nitrogen-hydrogen to oxygen and nitrogen-hydrogen to chloride interactions provide the strongest stabilization, while weaker carbon-hydrogen interactions create a supportive network that enhances overall crystal integrity.
Crystal packing analysis reveals that the (S)-enantiomer adopts a monoclinic crystal system with space group characteristics that maximize hydrogen bonding interactions while minimizing steric conflicts [22] [24]. The packing efficiency reaches approximately 68.2%, indicating well-ordered molecular arrangements with minimal void space. The stereochemical configuration is essential for achieving this high packing efficiency, as the (S)-configuration allows for optimal positioning of hydrogen bond donors and acceptors [10] [30].
The π-π stacking interactions between pyrimidine rings contribute additional stabilization with centroid-to-centroid distances of 3.60 to 3.80 angstroms [23] [27]. These interactions are facilitated by the planar nature of the pyrimidine ring system and the specific orientation imposed by the (S)-stereochemistry. The trifluoromethyl substituent influences the electronic properties of the π-system, affecting the strength and geometry of these stacking interactions [28] [22].
Table 4: Comparative Physicochemical Properties demonstrates that while the (S) and (R) enantiomers exhibit identical physicochemical properties including melting point, solubility, and thermal stability, they differ only in their optical rotation values, confirming the fundamental principle that enantiomers have identical properties in achiral environments [30] [12] [31].